N-(benzo[d]thiazol-2-yl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Synthesis of the pyridazinone ring: This step may involve the reaction of hydrazine derivatives with diketones or keto acids.
Coupling reactions: The final step involves coupling the benzo[d]thiazole and pyridazinone intermediates with the fluorophenyl group under specific conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger quantities of reagents and solvents.
Optimization of reaction conditions: Adjusting temperature, pressure, and reaction time.
Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use as a pharmaceutical agent due to its complex structure and functional groups.
Industry: Applications in materials science or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific interactions with molecular targets. This may involve:
Binding to receptors or enzymes: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Pathways involved: Specific signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(3-phenyl-6-oxopyridazin-1(6H)-yl)acetamide: Lacks the fluorine atom.
N-(benzo[d]thiazol-2-yl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Contains a chlorine atom instead of fluorine.
N-(benzo[d]thiazol-2-yl)-2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in N-(benzo[d]thiazol-2-yl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide may confer unique properties, such as increased lipophilicity, altered electronic effects, and potential biological activity compared to its analogs.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O2S/c20-13-7-5-12(6-8-13)14-9-10-18(26)24(23-14)11-17(25)22-19-21-15-3-1-2-4-16(15)27-19/h1-10H,11H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQISANGUTSFKLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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